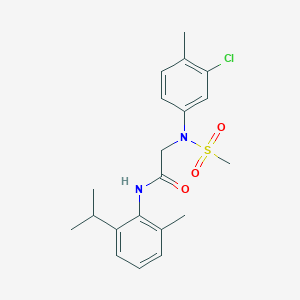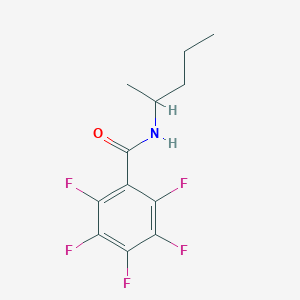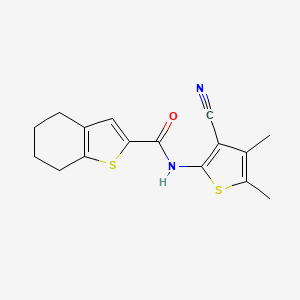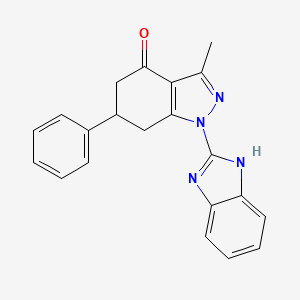![molecular formula C16H25FN2O2S B4701524 N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4701524.png)
N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide, also known as AZD9898, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based drugs and is currently being investigated for its use in treating various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer cells and is involved in regulating the pH balance of the tumor microenvironment. By inhibiting CA IX, this compound disrupts the pH balance of the tumor microenvironment, leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can decrease the production of inflammatory cytokines and reduce the activation of immune cells, which may have implications for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for CA IX, which makes it an attractive candidate for studying the role of this enzyme in various diseases and disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide. One area of focus is in the development of new and more potent analogs of this compound that can be used in the treatment of cancer and other diseases. Another direction is in the exploration of the potential use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, there is a need for further research into the mechanism of action of this compound and its potential applications in various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
N-[3-(1-azepanyl)propyl]-1-(2-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases and disorders. One of the primary areas of research for this compound is in the field of cancer treatment. Studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c17-16-9-4-3-8-15(16)14-22(20,21)18-10-7-13-19-11-5-1-2-6-12-19/h3-4,8-9,18H,1-2,5-7,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDSMDBIGKLECV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorobenzyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4701441.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4701443.png)

![{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4701455.png)
![1-(3-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4701458.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4701474.png)
![7-amino-1,3-dimethyl-5-[4-(3-methylbutoxy)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4701477.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4701496.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4701518.png)

![2-ethyl-4-(4-methylpiperazin-1-yl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4701537.png)